molecular formula C20H21BF3NO3 B1388455 n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 1225069-85-1

n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No. B1388455
CAS RN: 1225069-85-1
M. Wt: 391.2 g/mol
InChI Key: IUZSQEGKYZLEDM-UHFFFAOYSA-N
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Description

N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H21BF3NO3 and its molecular weight is 391.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : The compound n-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide and related boric acid ester intermediates are synthesized through substitution reactions. These processes involve multiple steps, including the use of FTIR, NMR spectroscopy, and mass spectrometry for structure confirmation (Huang et al., 2021).

  • Crystallographic Studies : The molecular structures of these compounds are confirmed using X-ray diffraction techniques. Conformational analyses are performed, and Density Functional Theory (DFT) calculations are utilized to further investigate their molecular structures, showing consistency with X-ray diffraction data (Huang et al., 2021).

Application in Sensing and Detection

  • Hydrogen Peroxide Detection : Boron esters, such as those in the compound of interest, have been identified as effective for the detection of hydrogen peroxide due to their reactive activity. Modifications like introducing functional groups can enhance the sensing performance of these compounds (Fu et al., 2016).

  • Fluorescence Probes : Boronate ester fluorescence probes, which may include structural elements similar to the compound , have been synthesized for detecting substances like hydrogen peroxide. These probes can display an "Off–On" fluorescence response, making them valuable in chemical and biological detection processes (Lampard et al., 2018).

Role in Organic Synthesis

  • Borylation Reactions : The structural components of n-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide are crucial in borylation reactions, particularly in the synthesis of aryl compounds. These reactions often involve palladium catalysis and are essential for the synthesis of various organic molecules (Takagi & Yamakawa, 2013).

  • Polymer Synthesis : The boron-containing units in these compounds are used in the synthesis of conjugated polymers. They are crucial for the preparation of luminescent materials, demonstrating their application in advanced materials science (Fischer et al., 2013).

properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BF3NO3/c1-18(2)19(3,4)28-21(27-18)15-9-6-10-16(12-15)25-17(26)13-7-5-8-14(11-13)20(22,23)24/h5-12H,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZSQEGKYZLEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670589
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide

CAS RN

1225069-85-1
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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